1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide
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Overview
Description
1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with methyl groups and a sulfonamide group The compound also contains a thiophene moiety, which is known for its aromatic properties and is often found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the condensation of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. The thiophene moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrazole intermediate in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole-4-sulfonamide: Lacks the thiophene moiety, which may reduce its biological activity.
N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide: Lacks the methyl groups on the pyrazole ring, which can affect its chemical reactivity and biological properties.
1,3,5-Trimethyl-N-[(4-thiophen-3-yl)phenyl]pyrazole-4-sulfonamide: Contains a phenyl group instead of a thiophene moiety, which can alter its electronic properties and interactions with biological targets.
Uniqueness
1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide is unique due to the presence of both the thiophene moiety and the sulfonamide group, which can provide a combination of electronic and steric effects that enhance its biological activity and chemical reactivity.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S3/c1-10-15(11(2)18(3)17-10)23(19,20)16-7-14-6-13(9-22-14)12-4-5-21-8-12/h4-6,8-9,16H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBGTWGLHPRKCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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